molecular formula C16H18N4O3 B2724620 N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1797811-60-9

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2724620
CAS No.: 1797811-60-9
M. Wt: 314.345
InChI Key: YVXGQCNFTDKZQW-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety

Scientific Research Applications

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium and bases like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, cesium carbonate as a base, and solvents like toluene .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to induce apoptosis by causing cell cycle arrest . The compound interacts with microtubules, inhibiting their polymerization and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is unique due to its combined benzo[d][1,3]dioxole and pyrimidine moieties, which confer distinct chemical and biological properties. This dual structure enhances its potential as a multifunctional compound in various applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10-6-15(20(2)3)19-14(18-10)8-17-16(21)11-4-5-12-13(7-11)23-9-22-12/h4-7H,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXGQCNFTDKZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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